molecular formula C19H33N3O B3974477 2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

Cat. No.: B3974477
M. Wt: 319.5 g/mol
InChI Key: ZREXZLAKFOBULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-(BICYCLO[221]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidyl and piperazino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

2-[4-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O/c23-12-11-20-7-9-22(10-8-20)19-3-5-21(6-4-19)15-18-14-16-1-2-17(18)13-16/h1-2,16-19,23H,3-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREXZLAKFOBULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 2
Reactant of Route 2
2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 3
Reactant of Route 3
2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 4
Reactant of Route 4
2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 5
Reactant of Route 5
2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 6
Reactant of Route 6
2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.